molecular formula C26H28N6O4 B1210104 TRH- CAS No. 73644-58-3

TRH-

Cat. No.: B1210104
CAS No.: 73644-58-3
M. Wt: 488.5 g/mol
InChI Key: SFXFXCFKKPUNMP-UHFFFAOYSA-N
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Chemical Reactions Analysis

TRH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TRH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Comparison with Similar Compounds

TRH is unique among hypothalamic hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone (GnRH) and corticotropin-releasing hormone (CRH). Unlike TRH, GnRH and CRH regulate the release of gonadotropins and adrenocorticotropic hormone, respectively . TRH’s unique structure and function make it a valuable tool for studying the regulation of thyroid hormones and their effects on various physiological processes .

Biological Activity

Thyrotropin-releasing hormone (TRH) is a pivotal neuropeptide produced in the hypothalamus, primarily known for its role in stimulating the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Beyond its endocrine functions, TRH exhibits a range of biological activities that influence various physiological processes. This article delves into the biological activity of TRH, supported by case studies, research findings, and data tables.

Overview of TRH

TRH is a tripeptide composed of three amino acids: pyroglutamic acid, histidine, and proline. It functions through two G-protein coupled receptors (TRH-R1 and this compoundR2), which are distributed throughout various tissues, including the brain and peripheral organs. The activation of these receptors leads to several downstream effects, including enhanced TSH secretion and modulation of other neurobiological systems.

  • Regulation of TSH Secretion :
    • TRH stimulates the synthesis and release of TSH by increasing mRNA levels for TSH subunits in pituitary thyrotrophs. This process is essential for maintaining thyroid hormone levels in the bloodstream .
  • Impact on Glycosylation :
    • TRH influences the glycosylation patterns of TSH, which enhances its biological activity and half-life in circulation. This modification is crucial for the proper functioning of TSH and its ability to stimulate thyroid hormone production .
  • Neurobiological Effects :
    • Beyond its endocrine roles, TRH has been shown to have neuroprotective properties and may play a role in cognitive function. Research indicates that TRH can influence neurotransmitter release and neuronal survival, making it a candidate for therapeutic applications in neurodegenerative diseases .

Case Study 1: Cognitive Function Improvement

A case study highlighted the use of TRH analogs in treating cognitive decline associated with Alzheimer's disease (AD). The patient underwent a multimodal therapy that included TRH administration, resulting in improved cognitive scores over six months. Neuropsychological evaluations indicated significant enhancements in memory and executive function, suggesting a potential role for TRH in cognitive rehabilitation .

Case Study 2: Hypothyroidism Management

In patients with central hypothyroidism due to hypothalamic dysfunction, TRH administration led to increased serum TSH levels and improved thyroid hormone synthesis. This case underscores the importance of TRH not only as a diagnostic tool but also as a therapeutic agent in managing specific types of hypothyroidism .

Research Findings

Recent studies have explored various aspects of TRH's biological activity:

  • TRH Analog Development : Researchers are developing metabolically stable TRH analogs that retain high CNS activity while minimizing hormonal side effects. These analogs show promise in treating conditions like depression and anxiety disorders .
  • Influence on Metabolic Processes : TRH has been linked to metabolic regulation, particularly under conditions of energy demand such as cold exposure or exercise. It activates signaling pathways that promote energy balance and metabolic homeostasis .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
TSH SecretionStimulates TSH release from pituitary gland
Glycosylation RegulationModifies glycosylation patterns enhancing TSH activity
Neuroprotective EffectsInfluences neurotransmitter release and neuronal survival
Cognitive FunctionPotential role in improving cognitive symptoms
Metabolic RegulationActivates pathways related to energy balance

Properties

CAS No.

73644-58-3

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34)

InChI Key

SFXFXCFKKPUNMP-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4

Isomeric SMILES

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4

Synonyms

PGlu-His-Pro-2NA
pyroglutamyl-histidyl-prolyl-2-naphthylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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